(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2,4-difluorophenyl)methanone
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Description
The compound contains a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . This ring is attached to a cyclopropyl group, a piperidine ring, and a 2,4-difluorophenyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, 1,3,4-oxadiazoles can generally be synthesized via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,3,4-oxadiazole ring, the cyclopropyl group, the piperidine ring, and the 2,4-difluorophenyl group .Scientific Research Applications
- Anticancer Properties : Oxadiazoles have been investigated for their potential as anticancer agents. Researchers have synthesized derivatives of this compound and evaluated their efficacy against cancer cells .
- Vasodilators : Some oxadiazole derivatives exhibit vasodilatory effects, which can be beneficial in cardiovascular research .
- Anticonvulsants : The anticonvulsant activity of certain oxadiazole compounds, including our target molecule, has been explored .
- Antidiabetic Agents : Oxadiazoles have shown promise as antidiabetic agents, and further studies on this compound could contribute to diabetes research .
- High-Energy Core : Oxadiazoles, including our compound, possess favorable oxygen balance and positive heat of formation. This property makes them suitable for use in energetic materials, such as explosives or propellants .
- Ionic Salts : Oxadiazoles can form ionic salts due to the presence of two carbon atoms, allowing for diverse substituents. These salts find applications in material science .
- Drug Design : The electronic environment around the oxadiazole ring influences its properties. Researchers have designed and synthesized various compounds based on this ring system for pharmaceutical applications .
- While specific studies on our compound are limited, related oxadiazoles have demonstrated anti-infective potential. Molecular docking studies against Trypanosoma cruzi cysteine protease cruzain have been conducted .
- Oxadiazole derivatives have been tested for antimicrobial activity against bacteria (both gram-positive and gram-negative) and fungi. Further exploration of our compound’s antimicrobial properties could be valuable .
Medicinal Chemistry
Energetic Materials
Material Science
Pharmaceutical Compounds
Anti-Infective Agents
Antimicrobial Activity
properties
IUPAC Name |
[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-(2,4-difluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O2/c18-12-3-4-13(14(19)9-12)17(23)22-7-5-11(6-8-22)16-21-20-15(24-16)10-1-2-10/h3-4,9-11H,1-2,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNPYCBQNWYIAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)C4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2,4-difluorophenyl)methanone |
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